molecular formula C11H13Cl3N2O B2745691 (S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl CAS No. 1951425-07-2

(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl

Cat. No. B2745691
CAS RN: 1951425-07-2
M. Wt: 295.59
InChI Key: KKEPRDQOERKGSW-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Organic Synthesis Applications

(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl is involved in the synthesis of complex organic molecules, serving as a versatile building block. For example, it's used in the cyclocondensation of alpha-aminonitriles and enones, providing access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. These compounds are pivotal in the development of polysubstituted pyrrolizidines and have applications in the synthesis of bioactive molecules (Bergner et al., 2009).

Prebiotic Chemistry

The compound has also been implicated in studies exploring the prebiotic origins of life. Tetrapyrroles, which are crucial to basic biochemical processes, have been speculated to originate from pyrroles, like those derived from amino acids in prebiotic conditions. Research simulating interactions of amino acid-containing seawater with molten lava suggests that early forms of biochemical cofactors could have been synthesized spontaneously on primordial volcanic islands, hinting at the potential prebiotic significance of pyrrole derivatives (Fox & Strasdeit, 2013).

Corrosion Inhibition

In the field of materials science, derivatives of pyrrolidine have been examined for their corrosion inhibition properties. Studies have shown that pyridine derivatives, including those related to this compound, act as effective corrosion inhibitors for steel in acidic environments. These findings are significant for the protection of metal surfaces in industrial applications, demonstrating the broad utility of pyrrolidine derivatives in corrosion resistance (Ansari et al., 2015).

properties

IUPAC Name

(3S)-3-amino-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14)11(15)16;/h1-2,5,10H,3-4,6,14H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEPRDQOERKGSW-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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